1-Thia-4,8-diazaspiro[4.5]decan-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-thia-4,8-diazaspiro[4.5]decan-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2OS/c10-6-5-11-7(9-6)1-3-8-4-2-7/h8H,1-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRYXFTYZSNHVDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12NC(=O)CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2OS | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.25 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Utility of the 1 Thia 4,8 Diazaspiro 4.5 Decan 3 One Scaffold in Organic Chemistry
As Key Synthetic Intermediates for Architecturally Complex Molecules
The 1-thia-4,8-diazaspiro[4.5]decan-3-one scaffold serves as a crucial starting material or intermediate in the multi-step synthesis of architecturally complex molecules, particularly those with potential biological activity. Its inherent functionality, including the reactive nitrogen and carbonyl groups, allows for sequential chemical modifications to build intricate molecular frameworks.
A notable example of its utility is in the synthesis of fused heterocyclic systems, such as thiazolopyrimidines. nih.gov In a multi-step synthetic sequence, a derivative of the 1-thia-4-azaspiro[4.5]decan-3-one can be elaborated to incorporate additional functional groups, which then undergo intramolecular cyclization to form a fused pyrimidine (B1678525) ring. This approach has been successfully employed to generate novel thiazolo[4,5-d]pyrimidine (B1250722) derivatives. nih.gov The synthesis begins with the parent spiro compound, which is first functionalized, for instance, by introducing a cyano group. This intermediate then reacts with thiourea (B124793) in the presence of a base to construct the fused pyrimidine ring, yielding a spiro[cyclohexane-1,2′-thiazolo[4,5-d]pyrimidine] system. nih.gov
Furthermore, these resulting complex heterocyclic structures can be subjected to additional synthetic transformations, such as glycosylation, to produce even more elaborate molecules like thioglycosides. nih.gov This demonstrates the role of the this compound scaffold not just as a precursor to a single target but as a foundational building block for a library of complex and diverse compounds. The ability to readily access such complex structures highlights the strategic importance of this spiro intermediate in synthetic organic chemistry.
Role in Constructing Diverse Spiroheterocyclic Systems
The inherent spirocyclic nature of this compound makes it an ideal starting point for the construction of a diverse range of other spiroheterocyclic systems. The scaffold's core structure can be modified at several positions, allowing for the introduction of various substituents and the annulation of additional rings, leading to a wide array of novel spiro compounds with varying electronic and steric properties.
Research has demonstrated the synthesis of numerous derivatives by modifying the nitrogen atoms at the 4- and 8-positions of the diazaspiro system. For instance, a series of compounds have been synthesized where the nitrogen at the 4-position bears an amide group, and various substitutions are made at the 8-position of the piperidine (B6355638) ring. nih.gov These modifications have led to the discovery of compounds with potent antiviral activities, including activity against human coronavirus. nih.gov
In other synthetic efforts, the piperidine nitrogen at the 8-position has been functionalized with different alkyl and benzyl (B1604629) groups, while the thiazolidinone nitrogen at the 4-position has been substituted with various aminoalkyl side chains. researchgate.net These synthetic routes have yielded a library of novel this compound derivatives that have been investigated for their anti-ulcer properties. researchgate.net
The versatility of this scaffold is further exemplified by its use in creating even more complex fused spiroheterocyclic systems. As mentioned previously, it serves as a precursor for spiro-thiazolopyrimidines. nih.gov Additionally, the exocyclic imine derivatives of the thiazolidinone ring can be prepared and further reacted to attach other heterocyclic moieties, such as 1,3,4-thiadiazoles. nih.gov This modular approach allows for the generation of a vast chemical space of spiroheterocycles, which is highly valuable in the search for new therapeutic agents.
The following table showcases a selection of synthesized derivatives, illustrating the diversity of spiroheterocyclic systems constructed from the this compound scaffold.
Table 1: Examples of Diverse Spiroheterocyclic Systems Derived from this compound
| Derivative Class | R1 (Position 4) | R2 (Position 8) | Resulting Spiro System | Investigated Application | Reference |
|---|---|---|---|---|---|
| N-Acyl Derivatives | -CO-CH2-O-Ph | -tert-Butyl | N-(8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-2-phenoxyacetamide | Antiviral (Anti-coronavirus) | nih.gov |
| N-Alkylamino Derivatives | -(CH2)3-N(CH3)2 | -Benzyl | 8-Benzyl-4-[3-(dimethylamino)propyl]-1-thia-4,8-diazaspiro- nih.govresearchgate.netdecan-3-one | Anti-ulcer | researchgate.net |
| Fused Thiazolopyrimidines | Fused Pyrimidine Ring | -Methyl | Spiro[cyclohexane-1,2′-thiazolo[4,5-d]pyrimidine] derivative | Anticancer | nih.gov |
| Thiadiazole Derivatives | =N-(1,3,4-thiadiazol-2-yl) | -Methyl | N-(5-(acetylated sugar)-1,3,4-thiadiazol-2-yl)-8-methyl-1-thia-4-azaspiro[4.5]decan-3-imine | Anticancer | nih.gov |
| Quinolinylamino Derivatives | -NH-(2-oxo-1,2-dihydroquinolin-4-yl) | -Benzyl | 8-benzyl-4-((2-oxo-1,2-dihydroquinolin-4-yl)amino)-1-thia-4,8-diazaspiro[4.5]decan-3-one | Anticancer | nih.gov |
Conformational Restriction and Topological Features through Spiro Ring Fusion
A key feature of the this compound scaffold is the conformational restriction imposed by the spiro fusion of the thiazolidinone and piperidine rings. This rigidification is a desirable characteristic in medicinal chemistry as it can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity and selectivity. nih.gov The spirocyclic nature of the molecule imparts a distinct three-dimensional topology that is often sought after in the design of novel drug candidates. nih.gov
The inherent rigidity and defined three-dimensionality of the this compound scaffold make it an attractive framework for scaffold-based drug design. By utilizing this core structure, chemists can systematically explore the chemical space around a well-defined three-dimensional template, which can facilitate the optimization of ligand-receptor interactions. The topological features of this spiro system, with its multiple points for diversification, allow for the creation of molecules with complex and unique shapes that can potentially interact with challenging biological targets that are difficult to address with more flexible or planar molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
